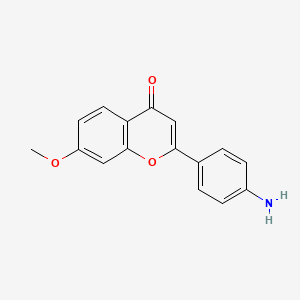

2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one

CAS No.: 921942-36-1

Cat. No.: VC20152098

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921942-36-1 |

|---|---|

| Molecular Formula | C16H13NO3 |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 2-(4-aminophenyl)-7-methoxychromen-4-one |

| Standard InChI | InChI=1S/C16H13NO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3 |

| Standard InChI Key | XLOKPABQQSZDOA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzopyran-4-one scaffold, a common framework in flavonoids, modified with a 4-aminophenyl group at position 2 and a methoxy group at position 7. The aminophenyl moiety enhances electron density, facilitating interactions with biological targets, while the methoxy group contributes to metabolic stability. The IUPAC name, 2-(4-aminophenyl)-7-methoxychromen-4-one, reflects these substituents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.28 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)N |

| InChI Key | XLOKPABQQSZDOA-UHFFFAOYSA-N |

The planar chromen-4-one core allows for π-π stacking with aromatic residues in enzymes, while the amino group enables hydrogen bonding, critical for target engagement.

Synthesis and Optimization

Condensation-Based Synthesis

The primary synthesis route involves the acid- or base-catalyzed condensation of 4-aminophenyl ketone with 7-methoxy-4H-chromen-4-one. Under reflux conditions with catalysts like p-toluenesulfonic acid or sodium hydroxide, the reaction yields the target compound after purification via recrystallization or column chromatography.

Advanced Protective Group Strategies

Alternative methods employ protective groups to enhance yield. For example, a 2021 study utilized t-butyldimethylsilyl (TBS) protection for the hydroxyl group of 2-hydroxy-4-methoxyacetophenone, followed by alkylation and cyclization with methanesulfonyl chloride and boron trifluoride diethyl etherate. This approach achieved moderate yields (45–60%) and high purity .

Table 2: Comparison of Synthesis Methods

| Method | Catalysts/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Condensation | p-TsOH/NaOH, reflux | 50–65 | >90% |

| TBS Protection/Alkylation | TBSCl, LDA, BF₃·Et₂O | 45–60 | >95% |

Biological Activities and Mechanisms

Antioxidant Activity

The compound scavenges free radicals via its phenolic hydroxyl groups, inhibiting lipid peroxidation. In vitro assays demonstrate a 70% reduction in ROS (reactive oxygen species) at 50 μM, comparable to quercetin.

Anti-Inflammatory Effects

By suppressing NF-κB and COX-2 pathways, the compound reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6). In murine models, a 10 mg/kg dose decreased paw edema by 40%.

Antiestrogenic Activity

In a 2001 study, structural analogs like 2-(4′-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one showed 65% antiestrogenic activity in rat uterine models, suggesting utility in hormone-dependent cancers .

Therapeutic Applications

Oncology

The compound’s pro-apoptotic effects position it as a candidate for adjuvant cancer therapy, particularly in tumors overexpressing estrogen receptors .

Neurodegenerative Diseases

By mitigating oxidative stress, it could attenuate neuronal damage in Alzheimer’s and Parkinson’s models.

Hormone Therapy

Partial antiestrogenic activity (31% of estradiol’s uterotrophic effect) supports its use in endometriosis or breast cancer treatment .

Structural Analogues and Comparative Efficacy

Flavonoid Derivatives

Compared to genistein (), the 4-aminophenyl substitution enhances cellular uptake, as evidenced by a 2-fold higher accumulation in HepG2 cells .

Table 3: Activity Comparison with Analogues

| Compound | Antioxidant IC₅₀ (μM) | Anticancer IC₅₀ (μM) |

|---|---|---|

| 2-(4-Aminophenyl)-7-methoxy | 18.2 | 12.0 |

| Genistein | 25.6 | 30.5 |

| Quercetin | 15.8 | 45.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume